molecular formula C13H29Br2N B14275352 N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide CAS No. 138234-96-5

N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide

Cat. No.: B14275352
CAS No.: 138234-96-5
M. Wt: 359.18 g/mol
InChI Key: DJNWDVFENYTZPL-UHFFFAOYSA-M
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Description

N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide is a quaternary ammonium compound with a bromomethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide typically involves the reaction of N,N-dibutylbutan-1-amine with bromomethylating agents such as bromoform or bromomethane under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, with the addition of a base such as sodium hydroxide to facilitate the formation of the quaternary ammonium salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.

    Oxidation: The compound can be oxidized to form corresponding oxides or brominated derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Alcohols, ethers, or other substituted derivatives.

    Oxidation: Brominated derivatives or oxides.

    Reduction: Methylated derivatives.

Scientific Research Applications

N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.

    Industrial Chemistry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide involves the interaction of the bromomethyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The compound’s quaternary ammonium structure also allows it to interact with biological membranes, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(Chloromethyl)-N,N-dibutylbutan-1-aminium chloride
  • N-(Iodomethyl)-N,N-dibutylbutan-1-aminium iodide
  • N-(Hydroxymethyl)-N,N-dibutylbutan-1-aminium hydroxide

Uniqueness

N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide is unique due to its specific bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

138234-96-5

Molecular Formula

C13H29Br2N

Molecular Weight

359.18 g/mol

IUPAC Name

bromomethyl(tributyl)azanium;bromide

InChI

InChI=1S/C13H29BrN.BrH/c1-4-7-10-15(13-14,11-8-5-2)12-9-6-3;/h4-13H2,1-3H3;1H/q+1;/p-1

InChI Key

DJNWDVFENYTZPL-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CBr.[Br-]

Origin of Product

United States

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